molecular formula C10H20N2O3 B1313278 trans-4-Amino-1-boc-3-hydroxypiperidine CAS No. 443955-98-4

trans-4-Amino-1-boc-3-hydroxypiperidine

Cat. No. B1313278
M. Wt: 216.28 g/mol
InChI Key: KREUZCYJWPQPJX-HTQZYQBOSA-N
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Description

“trans-4-Amino-1-boc-3-hydroxypiperidine” is a chemical compound with the molecular formula C10H20N2O3 . It has a molecular weight of 216.28 g/mol . The IUPAC name for this compound is rel-tert-butyl (3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylate .


Molecular Structure Analysis

The molecular structure of “trans-4-Amino-1-boc-3-hydroxypiperidine” includes a six-membered heterocycle consisting of one nitrogen atom and five carbon atoms in the sp3-hybridized state . The InChI code for this compound is 1S/C10H20N2O3/c1-10(2,3)15-9(14)12-7-4-5-11-6-8(7)13/h7-8,11,13H,4-6H2,1-3H3,(H,12,14)/t7-,8-/m1/s1 .


Physical And Chemical Properties Analysis

“trans-4-Amino-1-boc-3-hydroxypiperidine” is a solid at room temperature . It should be stored at 0-8 °C . The compound has a density of 1.1±0.1 g/cm3 and a boiling point of 326.1±42.0 °C at 760 mmHg .

Scientific Research Applications

Enantiopure Derivative Synthesis

Research demonstrates efficient routes to synthesize enantiopure cis- and trans-3-hydroxypipecolic acids, highlighting trans-4-Amino-1-boc-3-hydroxypiperidine's utility in producing cyclic alpha-amino acids found in numerous natural and synthetic compounds with medicinal relevance. Key synthesis steps involve chelation-controlled additions and reductions, leading to the formation of amino alcohol derivatives with high stereoselectivity, further transformed into cis- and trans-compounds (Liang & Datta, 2005).

Piperidine Alkaloid Analogs

The compound is instrumental in creating optically pure trans-(3R,4R)-4-aminopiperidin-3-ols, which are precursors for natural and synthetic aminohydroxylated piperidine alkaloid analogs. This synthesis involves the reaction of enantiomerically pure epoxypiperidine with amines, emphasizing trans-4-Amino-1-boc-3-hydroxypiperidine's role in developing alkaloid analogs with potential pharmacological applications (Grishina et al., 2011).

Conformational Studies and pH-Sensitive Switches

Derivatives of trans-4-Amino-1-boc-3-hydroxypiperidine, such as trans-3-hydroxy-4-morpholinopiperidine, are investigated for their potential as pH-sensitive conformational switches. These studies suggest the incorporation of the trans-3-hydroxy-4-aminopiperidine moiety in structures could serve as a conformational pH-trigger, offering insights into designing molecules with geometry-dependent functions, including cation chelation or lipid tail interactions (Samoshin et al., 2013).

Peptide and Amino Acid Conjugates

Research into redox-active amino acids, including modifications of trans-4-Amino-1-boc-3-hydroxypiperidine, explores their incorporation into peptide assemblies for studying photoinitiated electron or energy transfer. This area underscores the compound's significance in synthesizing redox-active amino acids, facilitating the assembly of light-harvesting peptides and contributing to the understanding of photoinduced electron transfer mechanisms (McCafferty et al., 1995).

Synthesis of Fluorinated Amino Acids

Trans-4-Amino-1-boc-3-hydroxypiperidine is pivotal in synthesizing fluorinated amino acids, demonstrating its utility in creating novel probes for studying peptide bond isomerization. The synthesis of optically pure N-Boc-protected fluoroprolines from hydroxypiperidine showcases the compound's application in producing amino acids for biochemical research and drug development (Demange et al., 2001).

Safety And Hazards

The compound has been classified as having the following hazard statements: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, not eating, drinking or smoking when using this product, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

tert-butyl (3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-4-7(11)8(13)6-12/h7-8,13H,4-6,11H2,1-3H3/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KREUZCYJWPQPJX-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70444033
Record name TRANS-4-AMINO-1-BOC-3-HYDROXYPIPERIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70444033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-4-Amino-1-boc-3-hydroxypiperidine

CAS RN

1007596-95-3, 443955-98-4
Record name 1,1-Dimethylethyl (3R,4R)-4-amino-3-hydroxy-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1007596-95-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name TRANS-4-AMINO-1-BOC-3-HYDROXYPIPERIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70444033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-tert-butyl (3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name tert-butyl (3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

tert-Butyl 4-azido-3-hydroxypiperidine-1-carboxylate (62 g) obtained in Step 3 was dissolved in 300 ml of methanol. The mixture was hydrogenated with 10%-palladuim at room temperature under 35 psi for about 48 hours and filtered. The resulting filtrate was concentrated to give the titled compound (55 g) as a colorless and oily form.
Quantity
62 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

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